Dinor-N(omega)-hydroxy-L-arginine is a compound classified as an organic molecule, specifically within the category of L-alpha-amino acids. These amino acids are characterized by the L-configuration of the alpha-carbon atom. This compound is not currently approved for clinical use and has no known therapeutic indications or ongoing clinical trials, positioning it primarily within experimental research contexts .
Dinor-N(omega)-hydroxy-L-arginine can be classified under several chemical categories:
This compound is a derivative of L-arginine, which plays a significant role in various biological processes, including nitric oxide synthesis and the urea cycle .
The synthesis of Dinor-N(omega)-hydroxy-L-arginine typically involves multi-step chemical reactions. While specific methods are not extensively documented in the provided sources, similar compounds such as N-hydroxy-L-arginine have been synthesized through reactions involving L-arginine and hydroxylating agents. Techniques often employed include:
The precise synthetic pathways can vary based on desired yield and purity. For instance, N-hydroxy derivatives are often synthesized using reagents like peracids or through enzymatic routes involving nitric oxide synthase . The reaction conditions, such as temperature and solvent choice, are crucial for optimizing the yield.
The molecular formula for Dinor-N(omega)-hydroxy-L-arginine is , with a molecular weight of approximately 162.15 g/mol. The structural representation includes:
The structural configuration can be visualized using molecular modeling software or databases like DrugBank, which provides 3D structural representations .
Dinor-N(omega)-hydroxy-L-arginine participates in several biochemical reactions, notably:
The inhibition mechanism involves competitive binding to the active site of arginase, which can lead to increased levels of L-arginine available for nitric oxide synthase activity. This interaction is significant in physiological contexts where modulation of nitric oxide production is required.
Dinor-N(omega)-hydroxy-L-arginine's mechanism primarily revolves around its role as an arginase inhibitor. By inhibiting arginase activity:
Studies have demonstrated that inhibition of arginase by this compound can restore endothelial function in pathological states such as diabetes and hypertension .
Relevant data on toxicity indicates that Dinor-N(omega)-hydroxy-L-arginine has low acute toxicity but requires further studies for comprehensive safety profiles .
Dinor-N(omega)-hydroxy-L-arginine is primarily utilized in research settings focused on:
Research continues to explore its potential therapeutic applications, particularly concerning conditions associated with impaired nitric oxide signaling, such as hypertension and diabetes .
Dinor-N(omega)-hydroxy-L-arginine is an obligate intermediate in the two-step monooxygenation mechanism that converts L-arginine to nitric oxide. Nitric Oxide Synthase first hydroxylates the guanidino nitrogen of L-arginine, consuming 1 equivalent of reduced nicotinamide adenine dinucleotide phosphate (NADPH) and molecular oxygen (O₂) to generate Dinor-N(omega)-hydroxy-L-arginine and water [2] [6]. This hydroxylated intermediate remains tightly bound to the enzyme’s active site, where it undergoes a second monooxygenation to yield nitric oxide and L-citrulline, utilizing an additional equivalent of NADPH and O₂ [2] [6]. Isotopic labeling studies using ¹⁵N-labeled L-arginine confirm that the hydroxyguanidino nitrogen of Dinor-N(omega)-hydroxy-L-arginine is exclusively oxidized to nitric oxide, while the ureido oxygen in the co-product L-citrulline originates from molecular oxygen [6]. Kinetic analyses reveal that this intermediate exhibits a higher Michaelis constant (Kₘ ≈ 6.6 μM) but similar maximal reaction velocity (Vₘₐₓ) compared to L-arginine (Kₘ ≈ 2.3 μM) when processed by inducible Nitric Oxide Synthase, indicating slightly lower binding affinity but comparable catalytic efficiency [6].
Table 1: Catalytic Parameters of L-Arginine Hydroxylation Step
| Parameter | L-Arginine as Substrate | Dinor-N(omega)-Hydroxy-L-Arginine as Product |
|---|---|---|
| Kₘ (μM) | 2.3 | N/A (enzyme-bound intermediate) |
| Vₘₐₓ (nmol/min/mg) | 54 | 99 (when provided as substrate) |
| NADPH consumed/step | 1.0 mol/mol | 0.5 mol/mol |
| O₂ utilization | Molecular oxygen incorporated | Hydroxyl nitrogen oxidized |
Nitric Oxide Synthase isoforms (endothelial, neuronal, inducible) process Dinor-N(omega)-hydroxy-L-arginine with distinct kinetics compared to L-arginine. As noted, its Kₘ is approximately 3-fold higher than that of L-arginine, suggesting reduced binding affinity within the oxygenase domain active site [6]. Despite this, the catalytic efficiency (kcat/Kₘ) remains high due to a faster turnover number. Stereochemical specificity is absolute: the D-isomer of N(omega)-hydroxy-arginine is not a substrate [6]. The intermediate profoundly influences enzyme stability and function. Occupancy of the active site by Dinor-N(omega)-hydroxy-L-arginine stabilizes the Nitric Oxide Synthase homodimer, a prerequisite for competent electron transfer between reductase and oxygenase domains [3] [10]. This contrasts sharply with L-arginine, which does not exert equivalent stabilization. Mechanistically, Dinor-N(omega)-hydroxy-L-arginine binding modulates calmodulin affinity in calcium-dependent Nitric Oxide Synthase isoforms (endothelial and neuronal Nitric Oxide Synthase), thereby fine-tuning electron flux through the flavin domains [7] [9]. Single-turnover experiments demonstrate that its oxidation consumes fewer NADPH equivalents (0.53 mol NADPH per mol nitric oxide) than the complete L-arginine oxidation cycle (1.5 mol NADPH per mol nitric oxide), reflecting the bypass of the initial hydroxylation step [6].
Table 2: Comparative Substrate Kinetics for Nitric Oxide Synthase
| Property | L-Arginine | Dinor-N(omega)-Hydroxy-L-Arginine |
|---|---|---|
| Kₘ (μM) | 2.3 | 6.6 |
| Vₘₐₓ (nmol/min/mg) | 54 | 99 |
| Stereospecificity | L-enantiomer specific | L-enantiomer specific |
| NADPH consumed per NO | 1.52 ± 0.02 | 0.53 ± 0.04 |
| Dimer stabilization | Moderate | High |
Dinor-N(omega)-hydroxy-L-arginine metabolism is intrinsically dependent on two redox cofactors: NADPH as the electron donor and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) as an essential catalytic cofactor. Both cofactors are mandatory for the second monooxygenation step, where Dinor-N(omega)-hydroxy-L-arginine is oxidized to nitric oxide and L-citrulline [3] [5]. BH4 serves dual roles: it donates an electron to the oxyferrous intermediate (Fe(II)O₂) formed at the heme center during catalysis, preventing dissociation into superoxide and ferric heme, and it stabilizes the active dimeric conformation of Nitric Oxide Synthase [3] [8]. Critically, reduced BH4 is oxidized during this electron donation, generating the trihydrobiopterin radical (BH3•⁺), which must be rapidly re-reduced to maintain catalysis. Under conditions of BH4 depletion or oxidation, Nitric Oxide Synthase becomes "uncoupled": molecular oxygen is reduced to superoxide instead of oxidizing Dinor-N(omega)-hydroxy-L-arginine to nitric oxide [3] [8] [10]. Single-turnover experiments confirm that BH4 oxidation occurs even during competent Dinor-N(omega)-hydroxy-L-arginine turnover, with the extent of oxidation amplified by L-arginine availability [5]. NADPH provides reducing equivalents both for substrate hydroxylation and for regenerating reduced BH4 via the enzyme dihydrofolate reductase in the biopterin salvage pathway [7] [8]. Consequently, cellular NADPH bioavailability directly influences Dinor-N(omega)-hydroxy-L-arginine flux through the Nitric Oxide Synthase pathway.
Table 3: Cofactor Requirements for Dinor-N(omega)-Hydroxy-L-Arginine Oxidation
| Cofactor | Role in Catalysis | Consequence of Deficiency |
|---|---|---|
| BH4 | Electron donation to oxyferrous heme; Dimer stabilization | Uncoupling: Superoxide production instead of nitric oxide |
| NADPH | Primary electron donor (via FAD/FMN); Regenerates BH4 from BH2 via salvage pathways | Reduced nitric oxide yield; Increased oxidative stress |
| O₂ | Oxygen acceptor; Source for NO ureido oxygen | Incomplete hydroxylation; Accumulation of intermediates |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2